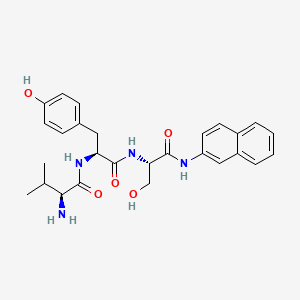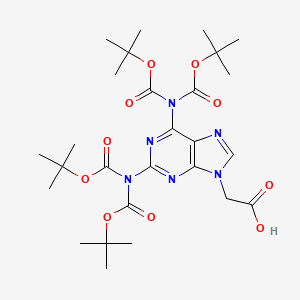
4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C11H7BrF3N . It has a molecular weight of 306.08 .
Molecular Structure Analysis
The InChI code for “4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is 1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The boiling point of “4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is predicted to be 311.3±37.0 °C . The compound has a predicted density of 1.606±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Core Template in Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline, being a quinoline derivative, can be used in the design of new drugs .
Pharmacological Applications
Quinoline motifs have substantial efficacies for future drug development . As a derivative of quinoline, 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline can be used in the development of new drugs with potential pharmacological applications .
Synthesis of Fluorescent Sensors
6-Methoxyquinoline, a part of the 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline molecule, is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors . This suggests that 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline could also be used in the development of such sensors .
Tubulin Polymerization Inhibitors
5-Amino-2-aroylquinolines, which can be synthesized from 6-methoxyquinoline, are potent tubulin polymerization inhibitors . This indicates that 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline could potentially be used in the synthesis of similar inhibitors .
Inhibitors of Bacterial DNA Gyrase and Topoisomerase
3-Fluoro-6-methoxyquinoline derivatives, which can be synthesized from 6-methoxyquinoline, act as inhibitors of bacterial DNA gyrase and topoisomerase . This suggests that 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline could be used in the synthesis of these inhibitors .
Synthesis of KRAS G12C Covalent Inhibitor
The densely functionalized heterocycle 6-bromo-N,N-bis (4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine represents a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . This suggests that 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline could potentially be used in the synthesis of similar inhibitors .
Safety and Hazards
The safety information for “4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are recommended when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-6-methoxy-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJQGFGIGPEPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674871 |
Source


|
| Record name | 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-38-2 |
Source


|
| Record name | 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)



![1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone](/img/structure/B597918.png)
